molecular formula C12H12BrN3 B1525327 5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine CAS No. 1220038-49-2

5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine

Cat. No. B1525327
M. Wt: 278.15 g/mol
InChI Key: FQNOHCOAMHZEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine, commonly referred to as 5-Br-4-Me-N-3-PMP, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceuticals. 5-Br-4-Me-N-3-PMP is a versatile compound with a wide range of biological activities, such as anti-inflammatory, anti-microbial, and anti-cancer activities. It has been used in various laboratory experiments and has been the subject of numerous scientific studies.

Scientific Research Applications

1. Toxicological Effects of Similar Compounds

  • Case of Toxicity with Similar Compound: A case report discussed the toxicological effects of 5-amino-2-(trifluoromethyl)pyridine, a compound structurally similar to the one , detailing the adverse health impacts following inhalation and highlighting the need for caution in industrial production due to its toxicity and absorption through the respiratory tract (Tao et al., 2022).

2. Environmental and Health Implications

  • Exposure to Carcinogenic Compounds: Research indicated that humans are continually exposed to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously, emphasizing the significance of understanding human exposures to these substances (Ushiyama et al., 1991).
  • Environmental Exposure to Pesticides: A study on environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the widespread chronic exposure in the population, raising concerns about the potential neurotoxic effects of these substances (Babina et al., 2012).

3. Chemical Analysis and Pharmacokinetics

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies were conducted on compounds like CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist, providing insights into the translational approach based on receptor occupancy to guide dose selection in clinical trials (Garner et al., 2015).
  • Absorption Studies of Industrial Chemicals: Studies evaluated different biomarkers of exposure to N-methyl-2-pyrrolidone (NMP), an industrial chemical, after dermal absorption, contributing to the understanding of toxicokinetics in humans and the role of dermal absorption from the vapor phase (Akesson et al., 2004).

4. Imaging and Diagnostic Applications

  • Imaging of Brain Receptors: Research into 11C-PBR28, a radioligand for imaging peripheral benzodiazepine receptors in the brain, provided insights into the radiation doses based on biodistribution data in monkeys and humans, contributing to the field of nuclear medicine and imaging of inflammation (Brown et al., 2007).

properties

IUPAC Name

5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-5-12(16-8-11(9)13)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNOHCOAMHZEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine
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5-Bromo-4-methyl-N-(3-pyridinylmethyl)-2-pyridinamine

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